molecular formula C20H20N2O3 B2707658 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea CAS No. 2097914-58-2

1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea

Cat. No.: B2707658
CAS No.: 2097914-58-2
M. Wt: 336.391
InChI Key: FRIJATWTMVJWSO-UHFFFAOYSA-N
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Description

1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea is a complex organic compound featuring a furan ring, a phenyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The phenyl groups can be reduced under hydrogenation conditions to form cyclohexyl derivatives.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) is typical.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated furans.

    Reduction: Cyclohexyl derivatives.

    Substitution: Ethers and esters of the hydroxyethyl group.

Scientific Research Applications

1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The furan ring and phenyl groups may facilitate binding to hydrophobic pockets, while the urea moiety can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    1-{2-[4-(Thiophen-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea: Similar structure but with a thiophene ring instead of a furan ring.

    1-{2-[4-(Pyridin-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea: Contains a pyridine ring, offering different electronic properties.

Uniqueness

1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-14-5-2-3-6-17(14)22-20(24)21-13-18(23)15-8-10-16(11-9-15)19-7-4-12-25-19/h2-12,18,23H,13H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIJATWTMVJWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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